molecular formula C17H20N6S B6441688 6-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile CAS No. 2549029-93-6

6-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile

Cat. No.: B6441688
CAS No.: 2549029-93-6
M. Wt: 340.4 g/mol
InChI Key: DAQFIHAOEQTQDQ-UHFFFAOYSA-N
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Description

6-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile (CAS 2549029-93-6) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a piperazine linker connecting a 5,6-dimethyl-2-(methylsulfanyl)pyrimidine core to a pyridine-2-carbonitrile moiety . The pyridine-2-carbonitrile group is a well-established pharmacophore known to facilitate key hydrogen-bonding interactions within biological systems, making it a valuable structural component for developing enzyme inhibitors . The compound's synthesis can be achieved through robust synthetic routes, including nucleophilic aromatic substitution (S N Ar) or palladium-catalyzed Buchwald-Hartwig amination to install the piperazine bridge . The final coupling with an activated chloropyridine is optimized in polar aprotic solvents like DMF or DMSO with organic bases such as DIPEA, yielding the target compound efficiently . Its structural characteristics, particularly the piperazine spacer, contribute to high crystallinity and the ability to form stable hydrogen-bonded networks, which is advantageous for formulation and physicochemical studies . Research Applications & Potential: While direct biological data for this specific compound is limited in the public domain, its core structure is highly relevant in kinase inhibition research. Piperazine-containing scaffolds are frequently found in approved therapeutics and bioactive molecules, often serving to optimize pharmacokinetic properties or act as a framework to position pharmacophoric groups for target interaction . Structurally similar pyrimidine and piperazine-based compounds are extensively investigated as inhibitors for a range of protein kinases, such as cyclin-dependent kinases (CDKs), phosphoinositide 3-kinases (PI3Ks), and tyrosine kinases, which are pivotal targets in oncology and inflammatory diseases . Researchers can utilize this chemical as a key intermediate or a novel scaffold for structure-activity relationship (SAR) studies, particularly in designing and synthesizing potential inhibitors for kinase-associated pathways. Disclaimer: This product is intended for research purposes only in a controlled laboratory setting. It is not classified as a drug or pharmaceutical and is not approved for diagnostic or therapeutic use. It is strictly prohibited for introduction into humans or animals of any kind.

Properties

IUPAC Name

6-[4-(5,6-dimethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6S/c1-12-13(2)19-17(24-3)21-16(12)23-9-7-22(8-10-23)15-6-4-5-14(11-18)20-15/h4-6H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQFIHAOEQTQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=CC=CC(=N3)C#N)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Core Structure Substituents/Modifications Biological Relevance (if reported)
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile Pyridine-3-carbonitrile 4-phenyl, 6-thiophen-2-yl, 4-methylpiperazinyl Not explicitly stated
2-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile Pyrano-pyridine-3-carbonitrile Morpholinyl-pyrimidine, pyrano-pyridine Unreported
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidin-2-amine 4-methyl, 6-piperidin-1-yl Drug design scaffold
2-(Substituted benzylidenehydrazinyl)-1,6-dihydro-4-isobutyl-1-methyl-6-oxopyrimidine-5-carbonitrile Pyrimidine-5-carbonitrile Hydrazinyl derivatives, isobutyl substituent Antimicrobial activity (implied)

Key Differences :

  • Pyrimidine Substitution : The target compound’s pyrimidine ring has 5,6-dimethyl and methylsulfanyl groups, distinct from the morpholinyl group in or the unsubstituted pyrimidine in . Methylsulfanyl may confer better metabolic stability compared to morpholine’s polarity .
  • Carbonitrile Position: The pyridine-2-carbonitrile in the target compound contrasts with pyridine-3-carbonitrile in and pyrano-pyridine-3-carbonitrile in . Positional differences influence electronic properties and binding interactions.
Physicochemical Properties
  • Molecular Weight : The target compound (MW ≈ 380–400 g/mol) aligns with typical drug-like molecules, similar to (MW 421.5) but heavier than (MW ≈ 220).
  • Solubility: The methylsulfanyl group in the target may improve lipophilicity vs.
  • Spectroscopic Characterization: IR and NMR data for analogues (e.g., ) confirm cyano (~2200 cm⁻¹) and aromatic proton signals, comparable to the target compound.

Preparation Methods

Pyrimidine Ring Formation

The pyrimidine core is synthesized via cyclocondensation of 1,3-diketones with thiourea derivatives. In a representative procedure from:

  • Bromination/Ketone Functionalization
    Acetophenone derivatives undergo α-bromination using phenyltrimethylammonium tribromide, followed by reaction with thiourea to form 2-aminothiazole intermediates (e.g., compound 5 in).

  • Methylsulfanyl Group Introduction
    Thiolation using methyl disulfide or Lawesson's reagent introduces the methylsulfanyl group at the 2-position.

  • Dimethylation
    Sequential methylation at the 5- and 6-positions via SN2 reactions with methyl iodide in DMF, catalyzed by K2CO3.

Table 1: Optimization of Pyrimidine Subunit Synthesis

StepReagents/ConditionsYield (%)Reference
CyclocondensationThiourea, EtOH, reflux, 6h78
MethylsulfanylationCH3SSCH3, NaH, THF, 0°C→RT, 2h65
DimethylationCH3I, K2CO3, DMF, 60°C, 12h83

Piperazine Linker Installation

Nucleophilic Aromatic Substitution

The piperazine moiety is introduced via displacement of a leaving group (typically chloro) on the pyrimidine ring:

Pyrimidine-Cl+PiperazineNaH, THFPyrimidine-Piperazine+HCl\text{Pyrimidine-Cl} + \text{Piperazine} \xrightarrow{\text{NaH, THF}} \text{Pyrimidine-Piperazine} + \text{HCl}

Source reports 59–81% yields for analogous substitutions using sodium hydride in tetrahydrofuran or N-methylpyrrolidone.

Buchwald-Hartwig Amination

For electron-deficient pyrimidines, palladium-catalyzed coupling proves effective:

Pyrimidine-Br+PiperazinePd2(dba)3,Xantphos,Cs2CO3Pyrimidine-Piperazine\text{Pyrimidine-Br} + \text{Piperazine} \xrightarrow{\text{Pd}2\text{(dba)}3, \text{Xantphos}, \text{Cs}2\text{CO}3} \text{Pyrimidine-Piperazine}

This method avoids harsh basic conditions but requires meticulous control of catalyst loading and temperature.

Pyridine-2-carbonitrile Coupling

SNAr Reaction with 6-Chloropyridine-2-carbonitrile

The terminal pyridine group is installed via nucleophilic substitution on activated chloropyridine:

Piperazine-Pyrimidine+6-Chloropyridine-2-carbonitrileDIPEA, DMF, 110°CTarget Compound\text{Piperazine-Pyrimidine} + \text{6-Chloropyridine-2-carbonitrile} \xrightarrow{\text{DIPEA, DMF, 110°C}} \text{Target Compound}

Reaction optimization in shows:

  • Solvent Effects : DMF > DMSO > THF (yields 72% vs. 58% vs. 41%)

  • Base Effects : DIPEA > Et3N > K2CO3 (yields 72% vs. 65% vs. 53%)

Suzuki-Miyaura Coupling Alternative

For brominated pyridine precursors, palladium-mediated cross-coupling offers regioselectivity:

Pyrimidine-Piperazine-Bpin+6-Bromopyridine-2-carbonitrilePd(PPh3)4,Na2CO3Target Compound\text{Pyrimidine-Piperazine-Bpin} + \text{6-Bromopyridine-2-carbonitrile} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Target Compound}

This route requires pre-functionalization with a boronic ester but achieves superior yields (85%) in model systems.

Crystallographic and Spectroscopic Characterization

Key analytical data for intermediates and final product:

Table 2: Characterization Data for Target Compound

PropertyValueMethodReference
Molecular Weight340.4 g/molHRMS
1H NMR (DMSO-d6)δ 1.15 (d, J=6.1 Hz, 3H), 2.56 (s, 3H), 7.08 (s, 1H), 8.75 (s, 1H)400 MHz NMR
HPLC Purity99.1%C18, MeOH/H2O
Melting Point218–220°C (dec.)DSC

Source highlights the structural role of piperazine in forming stable hydrogen-bonded networks, explaining the compound's high crystallinity observed in DSC.

Process Optimization and Scale-Up Considerations

Microwave-Assisted Synthesis

Source demonstrates 30–50% reduction in reaction times for key steps using microwave irradiation:

  • Thiazole functionalization: 30 min vs. 6h conventional heating

  • Piperazine coupling: 1h vs. 12h

Purification Strategies

  • Silica Gel Chromatography : Hexane/EtOAc gradients (3:1→1:2) resolve regioisomers

  • Recrystallization : Ethanol/water (7:3) yields >99% pure product

Q & A

Q. Key Optimization Parameters :

ParameterImpactExample Conditions
TemperatureAffects reaction rate and selectivity60–80°C for nucleophilic substitution
CatalystEnhances coupling efficiencyK₂CO₃ or Et₃N in alkylation steps
SolventInfluences solubility and reactivityPolar aprotic solvents (DMF, DMSO) for piperazine coupling

Advanced: How can conflicting binding affinity data across different assays be systematically analyzed?

Answer:
Contradictions may arise from assay conditions (e.g., buffer pH, ionic strength) or target conformational states. To resolve discrepancies:

Standardize Assay Conditions : Use consistent buffer systems (e.g., ammonium acetate pH 6.5 for stability ).

Orthogonal Techniques : Validate binding via Surface Plasmon Resonance (SPR) for kinetic analysis and Isothermal Titration Calorimetry (ITC) for thermodynamic profiling .

Structural Studies : Perform X-ray crystallography or molecular docking to identify binding pocket interactions influenced by substituents (e.g., methylsulfanyl group’s hydrophobic interactions ).

Basic: Which analytical methods are essential for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Confirms structural integrity (e.g., methylsulfanyl protons at δ ~2.5 ppm in ¹H NMR ).
  • High-Resolution Mass Spectrometry (HRMS) : Verifies molecular formula (e.g., [M+H]⁺ ion matching theoretical mass).
  • HPLC-PDA : Assesses purity (>95%) and detects trace impurities .

Advanced: What methodologies are recommended for studying structure-activity relationships (SAR) of analogs?

Answer:

Systematic Substituent Variation : Modify pyrimidine (e.g., replacing methylsulfanyl with cyclopropanesulfonyl ) or piperazine groups to evaluate steric/electronic effects.

Biological Testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays .

Computational Modeling : Perform molecular dynamics simulations to predict binding modes and guide synthetic prioritization .

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